molecular formula C7H7NO4S B1465153 6-(Methylsulfonyl)-2-pyridinecarboxylic acid CAS No. 1186663-28-4

6-(Methylsulfonyl)-2-pyridinecarboxylic acid

Cat. No. B1465153
M. Wt: 201.2 g/mol
InChI Key: OJRJYLURULCELX-UHFFFAOYSA-N
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Description

6-(Methylsulfonyl)-2-pyridinecarboxylic acid, also known as Methylsulfonylpyridine (MSP), is an organic compound that has gained attention in scientific research for its potential therapeutic applications. MSP has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. In

Scientific Research Applications

Environmental Degradation and Mapping

Polyfluoroalkyl chemicals, which may be related structurally or functionally to 6-(Methylsulfonyl)-2-pyridinecarboxylic acid, are persistent in the environment. Research highlights the microbial degradation pathways and environmental fate of these compounds. For example, one study reviewed microbial degradation of polyfluoroalkyl chemicals, shedding light on the environmental biodegradability of important precursors and their transformation into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) (Liu & Avendaño, 2013). Another investigation focused on the lithological separation and mapping of PFAS mixtures in the vadose zone at a contaminated site, providing insights into the environmental distribution and behavior of these substances (Bekele et al., 2020).

Health Risks and Toxicology

The potential health risks associated with perfluoroalkyl acids and their derivatives have been extensively studied. For instance, a review discussed the developmental toxicity of perfluoroalkyl acids, such as PFOS and PFOA, indicating their relevance to human health risk (Lau et al., 2004). Another study evaluated the sources, multimedia distribution, and health risks of novel fluorinated alternatives, highlighting the need for additional toxicological studies to confirm their safety (Wang et al., 2019).

Analytical Methods and Antioxidant Capacity

Research has also explored analytical methods used in determining antioxidant activity, which may be relevant to studying the properties and effects of 6-(Methylsulfonyl)-2-pyridinecarboxylic acid derivatives. A comprehensive review presented critical analyses of various tests used to determine antioxidant activity, elucidating detection mechanisms, applicability, and advantages and disadvantages of these methods (Munteanu & Apetrei, 2021).

Bioaccumulation and Environmental Persistence

The bioaccumulation and environmental persistence of PFCAs and PFASs, potentially related to the environmental behavior of 6-(Methylsulfonyl)-2-pyridinecarboxylic acid derivatives, have been subjects of critical review. One study compared regulatory criteria and persistent lipophilic compounds, aiming to clarify the bioaccumulation potential of PFCAs (Conder et al., 2008).

Safety And Hazards

The safety data sheet for a related compound, 5-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Another related compound, Methanesulfonyl chloride, is classified as corrosive to metals, toxic if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, fatal if inhaled, may cause respiratory irritation, and harmful to aquatic life .

properties

IUPAC Name

6-methylsulfonylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c1-13(11,12)6-4-2-3-5(8-6)7(9)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRJYLURULCELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700198
Record name 6-(Methanesulfonyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methylsulfonyl)-2-pyridinecarboxylic acid

CAS RN

1186663-28-4
Record name 6-(Methylsulfonyl)-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186663-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Methanesulfonyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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